Hydrogen Bond Donor Count: Tertiary Amide vs. Secondary Amide Analog
The title compound contains a tertiary amide (N-ethyl-N-(m-tolyl)) and therefore lacks the amide N–H present in the corresponding secondary amide analog, 5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide. This structural difference results in a hydrogen bond donor (HBD) count of zero for the target compound versus one for the secondary amide comparator [1]. Elimination of the HBD is associated with improved passive membrane permeability and reduced susceptibility to P-glycoprotein efflux in heterocyclic amide series [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | 5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (secondary amide): 1 HBD |
| Quantified Difference | ΔHBD = -1 (complete removal of amide N–H donor) |
| Conditions | Calculated from 2D molecular structure; consistent with Lipinski's rule-of-five guidelines |
Why This Matters
Compounds with zero HBDs are more likely to exhibit favorable oral bioavailability and CNS penetration, making the title compound preferable for programs requiring enhanced pharmacokinetic profiles.
- [1] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. View Source
